molecular formula C15H23ClN2O3 B6606692 benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride CAS No. 2839144-14-6

benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride

Cat. No.: B6606692
CAS No.: 2839144-14-6
M. Wt: 314.81 g/mol
InChI Key: FXHDUDRIXPNLBS-UHFFFAOYSA-N
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Description

Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C15H23ClN2O3 and a molecular weight of 314.8077 . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride involves several steps. One common method includes the preparation of a diastereoisomer salt, refining the salt to obtain a pure diastereoisomer, and then adding concentrated hydrochloric acid to obtain the final product . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylatehydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

benzyl 4-hydroxy-4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-16-12-15(19)7-9-17(10-8-15)14(18)20-11-13-5-3-2-4-6-13;/h2-6,16,19H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHDUDRIXPNLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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